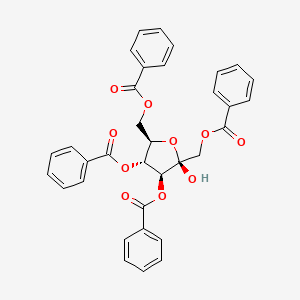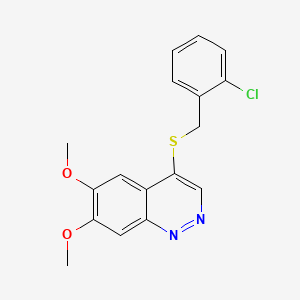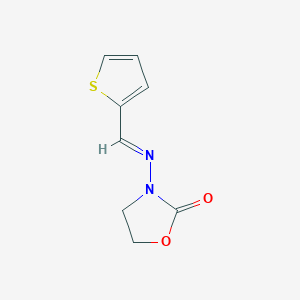![molecular formula C13H9F3N2O5 B12911294 Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]- CAS No. 189359-10-2](/img/structure/B12911294.png)
Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxy-6-(trifluoromethoxy)quinoline-2-carboxamido)acetic acid is a complex organic compound that features a quinoline core substituted with a hydroxy group, a trifluoromethoxy group, and a carboxamido acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-6-(trifluoromethoxy)quinoline-2-carboxamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the quinoline core through a cyclization reaction, followed by the introduction of the hydroxy and trifluoromethoxy groups via electrophilic aromatic substitution. The carboxamido acetic acid moiety is then introduced through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
化学反应分析
Types of Reactions
2-(3-Hydroxy-6-(trifluoromethoxy)quinoline-2-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline core can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
科学研究应用
2-(3-Hydroxy-6-(trifluoromethoxy)quinoline-2-carboxamido)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics.
作用机制
The mechanism of action of 2-(3-Hydroxy-6-(trifluoromethoxy)quinoline-2-carboxamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and trifluoromethoxy groups can participate in hydrogen bonding and other interactions, while the quinoline core can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Compounds such as 2-hydroxyquinoline and 6-trifluoromethoxyquinoline share structural similarities.
Carboxamido acetic acid derivatives: Compounds like N-(2-carboxyethyl)acetamide have similar functional groups.
Uniqueness
2-(3-Hydroxy-6-(trifluoromethoxy)quinoline-2-carboxamido)acetic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.
属性
CAS 编号 |
189359-10-2 |
|---|---|
分子式 |
C13H9F3N2O5 |
分子量 |
330.22 g/mol |
IUPAC 名称 |
2-[[3-hydroxy-6-(trifluoromethoxy)quinoline-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C13H9F3N2O5/c14-13(15,16)23-7-1-2-8-6(3-7)4-9(19)11(18-8)12(22)17-5-10(20)21/h1-4,19H,5H2,(H,17,22)(H,20,21) |
InChI 键 |
VXZFMTNKQPTCBU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=C(C=C2C=C1OC(F)(F)F)O)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B12911212.png)
![4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12911215.png)
![3-(3-(Trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12911218.png)



![Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]-](/img/structure/B12911249.png)

![7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12911261.png)


![5-[(3-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12911287.png)


